5-Iodo-2-(trifluoromethoxy)aniline
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Overview
Description
5-Iodo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F3INO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethoxylation reagents, which can introduce the trifluoromethoxy group onto the aromatic ring . The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride under acidic conditions .
Industrial Production Methods
Industrial production methods for 5-Iodo-2-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Iodo-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar structure but lacks the iodine atom.
4-Iodo-2-(trifluoromethoxy)aniline: Similar structure with the iodine atom at a different position.
2-Iodo-5-(trifluoromethoxy)aniline: Similar structure with different substitution pattern .
Uniqueness
5-Iodo-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the iodine and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H5F3INO |
---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,12H2 |
InChI Key |
WDNXHLGFOPMJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)OC(F)(F)F |
Origin of Product |
United States |
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